2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol
CAS No.: 30820-22-5
Cat. No.: VC20746990
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 30820-22-5 |
---|---|
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | 2-[(1S,2R)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol |
Standard InChI | InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3/t9-,10+/m1/s1 |
Standard InChI Key | SJKPJXGGNKMRPD-ZJUUUORDSA-N |
Isomeric SMILES | CC(=C)[C@H]1CC[C@@]1(C)CCO |
SMILES | CC(=C)C1CCC1(C)CCO |
Canonical SMILES | CC(=C)C1CCC1(C)CCO |
2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol, also known as Grandisol, is an organic compound with the molecular formula C10H18O. This compound is characterized by its unique cyclobutane ring structure, which includes an isopropenyl group and a methyl group attached to the cyclobutane moiety. Its stereochemistry is significant, as it exists in specific configurations that influence its chemical behavior and biological activity.
Synthesis and Preparation Methods
The synthesis of 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol typically involves the cyclization of suitable precursors under specific conditions. Common methods include:
-
Cyclization of Cyclobutyl Carbinol Derivatives: This method utilizes strong acids or bases to facilitate the cyclization process at elevated temperatures and controlled pH levels.
-
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation may be employed to produce this compound in larger quantities while ensuring high purity and yield.
Chemical Reactions
The compound participates in various chemical reactions:
-
Oxidation: Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
-
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride.
-
Substitution: It can engage in substitution reactions where functional groups are replaced by other groups.
Biological Activity and Applications
Research indicates that 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol has potential biological activities, including:
-
Antimicrobial Properties: Studies are exploring its efficacy against various microbial strains.
-
Anti-inflammatory Effects: It may modulate inflammatory pathways, making it a candidate for therapeutic applications.
Industrial Applications
This compound is utilized in several industries:
-
Fragrance Production: It serves as a key ingredient in creating various fragrances due to its pleasant aroma.
-
Flavoring Agents: Employed in the food industry for flavor enhancement.
Comparison with Similar Compounds
The uniqueness of 2-(1-methyl-2-prop-1-en-2-ylcyclobutyl)ethanol lies in its stereochemistry, which influences its reactivity and interactions with biological targets compared to similar compounds such as:
Compound Name | Structural Differences |
---|---|
Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-trans | Different spatial arrangement of atoms |
Cyclobutaneethanol, 2-isopropenyl-1-methyl | Similar functional groups but different stereochemistry |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume